molecular formula C12H15N3O3 B14132096 N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide

Cat. No.: B14132096
M. Wt: 249.27 g/mol
InChI Key: ALVKQWUMRXIZLW-UHFFFAOYSA-N
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Description

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a methoxypyridine moiety attached to a piperidine ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide typically involves the following steps:

    Nucleophilic Substitution: The starting material, 2-methoxypyridine, undergoes nucleophilic substitution with a suitable halogenated piperidine derivative.

    Amidation Reaction: The intermediate product is then subjected to an amidation reaction with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • N-(tert-butyl)-2-methoxypyridin-3-amine

Uniqueness

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide is unique due to its specific combination of a methoxypyridine moiety and a piperidine carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

N-(2-methoxypyridin-3-yl)-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C12H15N3O3/c1-18-12-9(3-2-6-13-12)15-11(17)8-4-5-10(16)14-7-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,16)(H,15,17)

InChI Key

ALVKQWUMRXIZLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)NC(=O)C2CCC(=O)NC2

Origin of Product

United States

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